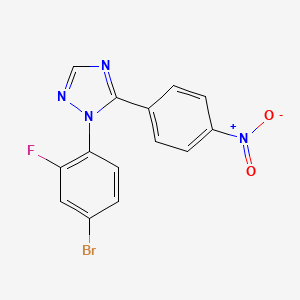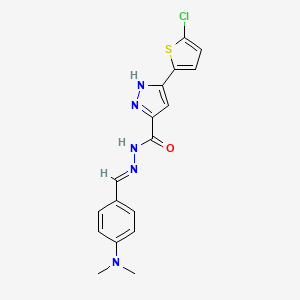![molecular formula C28H30N2O7S B11639758 ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル(2Z)-5-(3,4-ジエトキシフェニル)-2-(3-ヒドロキシ-4-メトキシベンジリデン)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、医薬品化学、有機合成、材料科学など、さまざまな分野で潜在的な用途を持つ合成有機化合物です。この化合物は、エステル、チアゾール、ピリミジン、ベンジリデン部分など、複数の官能基を含む複雑な構造を特徴としています。
準備方法
合成経路と反応条件
エチル(2Z)-5-(3,4-ジエトキシフェニル)-2-(3-ヒドロキシ-4-メトキシベンジリデン)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、以下が含まれます。
チアゾール環の形成: 適切なチオアミドとα-ハロケトン前駆体から出発します。
ピリミジン環の構築: 尿素またはグアニジン誘導体を含む環化反応を使用します。
ベンジリデン基の導入: 対応するアルデヒドとのアルドール縮合により行います。
エステル化: エチルエステル基を導入するために行います。
工業的生産方法
このような複雑な化合物の工業的生産では、収率と純度を最大化する反応条件の最適化がしばしば行われます。これには、以下が含まれます。
触媒: 環化反応や縮合反応を促進するために、酸または塩基触媒を使用します。
溶媒: 反応物を溶解させ、反応速度を制御するために、適切な溶媒を選択します。
温度と圧力: 反応効率を高めるために、反応温度と圧力を最適化します。
化学反応の分析
反応の種類
エチル(2Z)-5-(3,4-ジエトキシフェニル)-2-(3-ヒドロキシ-4-メトキシベンジリデン)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: カルボニル基をヒドロキシル基に還元します。
置換: 芳香環で求核置換または求電子置換を行います。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンやアルキル化剤など。
主要な生成物
これらの反応から生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。たとえば、ヒドロキシル基の酸化はケトンまたはアルデヒドを生じさせる可能性があり、カルボニル基の還元はアルコールを生じさせる可能性があります。
科学研究の用途
医薬品化学: 特定の酵素や受容体を標的とした創薬のための潜在的なリード化合物として。
有機合成: より複雑な分子の合成における中間体として。
材料科学: ユニークな特性を持つ新規材料の開発のためのビルディングブロックとして。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
エチル(2Z)-5-(3,4-ジエトキシフェニル)-2-(3-ヒドロキシ-4-メトキシベンジリデン)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの作用機序は、特定の分子標的や経路との相互作用を含みます。これらには、以下が含まれます。
酵素阻害: 酵素の活性部位に結合し、その活性を阻害します。
受容体モジュレーション: 細胞表面受容体と相互作用してシグナル伝達経路を調節します。
DNAインターカレーション: DNA塩基対間に挿入され、転写と複製プロセスに影響を与えます。
類似の化合物との比較
エチル(2Z)-5-(3,4-ジエトキシフェニル)-2-(3-ヒドロキシ-4-メトキシベンジリデン)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、以下のような他の類似の化合物と比較することができます。
チアゾール誘導体: さまざまな置換基を持つチアゾール環を含む化合物。
ピリミジン誘導体: さまざまな官能基を持つピリミジン環を含む化合物。
ベンジリデン誘導体: さまざまなコア構造にベンジリデン基が結合した化合物。
エチル(2Z)-5-(3,4-ジエトキシフェニル)-2-(3-ヒドロキシ-4-メトキシベンジリデン)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの独自性は、官能基の特定の組み合わせと、その結果生じる化学的および生物学的特性にあります。
類似化合物との比較
Similar compounds to ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which may confer unique properties and applications.
特性
分子式 |
C28H30N2O7S |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O7S/c1-6-35-21-12-10-18(15-22(21)36-7-2)25-24(27(33)37-8-3)16(4)29-28-30(25)26(32)23(38-28)14-17-9-11-20(34-5)19(31)13-17/h9-15,25,31H,6-8H2,1-5H3/b23-14- |
InChIキー |
CINMHSYRUKMUFV-UCQKPKSFSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S3)C)C(=O)OCC)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)


![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)
![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
